molecular formula C8H8N3O6STc-2 B1210015 Technetium tc 99m tiatide CAS No. 104348-91-6

Technetium tc 99m tiatide

Cat. No.: B1210015
CAS No.: 104348-91-6
M. Wt: 373.14 g/mol
InChI Key: LNDKAEPSOLXVBW-FCHARDOESA-I
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Technetium-99m in Advanced Radiopharmaceutical Development

Technetium-99m is the most widely used radioisotope in diagnostic nuclear medicine, with its use in millions of procedures annually. openmedscience.com Its prominence stems from a combination of ideal physical and chemical properties. openmedscience.com

Key Properties of Technetium-99m:

Short Half-Life: Tc-99m has a half-life of approximately 6 hours, which is long enough to allow for imaging procedures but short enough to minimize the radiation dose to the patient. openmedscience.comopenmedscience.com

Gamma Emission: It emits gamma rays with an energy of 140.5 keV, which is optimal for detection by modern gamma cameras, resulting in high-quality images. numberanalytics.com

Versatile Chemistry: Technetium can exist in several oxidation states, allowing it to be complexed with a wide variety of ligands. weebly.com This versatility enables the creation of diverse radiopharmaceuticals tailored to target specific organs or physiological processes. openmedscience.comnumberanalytics.com

Generator Availability: Tc-99m is readily available from molybdenum-99/technetium-99m (99Mo/99mTc) generators, which ensures a reliable supply for clinical and research purposes. iaea.orgunm.edu

These characteristics have made Tc-99m a cornerstone of radiopharmaceutical development, leading to the creation of agents for imaging the brain, myocardium, bones, and other organs and systems. openmedscience.com The continuous development of new Tc-99m labeled compounds continues to expand its potential in medical diagnostics. openmedscience.comiaea.org

Overview of Tiatide as a Model Ligand in Technetium-99m Radiochemistry Research

Tiatide, or mercaptoacetyltriglycine (MAG3), serves as a critical chelating agent that forms a stable complex with technetium-99m. The development of Tc-99m tiatide was driven by the need for a renal imaging agent with the favorable properties of technetium-99m. unm.edu

The tiatide ligand is designed to form a stable, five-coordinate complex with the Tc(V) oxo core ([Tc=O]3+). The ligand binds to the technetium center through the sulfur atom of the mercaptoacetyl group and the three deprotonated amide nitrogen atoms of the triglycine (B1329560) backbone. This specific coordination chemistry results in a radiopharmaceutical with high stability and favorable pharmacokinetic properties for renal imaging.

Scope and Academic Research Focus of the Outline

This article will focus exclusively on the chemical compound "Technetium Tc 99m tiatide" within the context of radiopharmaceutical research. The subsequent sections will delve into the detailed chemical and physical properties of the compound, the processes of its synthesis and radiolabeling, the essential quality control measures, and its significant applications in preclinical research, particularly in the study of renal function, biodistribution, and pharmacokinetics. The discussion will be strictly limited to these academic and research-oriented topics.

Properties

CAS No.

104348-91-6

Molecular Formula

C8H8N3O6STc-2

Molecular Weight

373.14 g/mol

IUPAC Name

2-[[1-oxido-2-[[1-oxido-2-[(1-oxido-2-sulfidoethylidene)amino]ethylidene]amino]ethylidene]amino]acetate;oxo(99Tc)technetium-99(3+)

InChI

InChI=1S/C8H13N3O5S.O.Tc/c12-5(2-10-7(14)4-17)9-1-6(13)11-3-8(15)16;;/h17H,1-4H2,(H,9,12)(H,10,14)(H,11,13)(H,15,16);;/q;;+3/p-5/i;;1+1

InChI Key

LNDKAEPSOLXVBW-FCHARDOESA-I

SMILES

C(C(=NCC(=O)[O-])[O-])N=C(CN=C(C[S-])[O-])[O-].O=[Tc+3]

Isomeric SMILES

C(C(=NCC(=O)[O-])[O-])N=C(CN=C(C[S-])[O-])[O-].O=[99Tc+3]

Canonical SMILES

C(C(=NCC(=O)[O-])[O-])N=C(CN=C(C[S-])[O-])[O-].O=[Tc+3]

Synonyms

99m Mercaptoacetylglycyl-glycyl-glycine, Technetium
99m Mertiatide, Tc
99mTc MAG3
99mTc Mercaptoacetyltriglycine
99mTc-MAG3
99mTc-Mercaptoacetyltriglycine
MAG3, TechneScan
Mercaptoacetylglycyl-glycyl-glycine, Technetium 99m
Mertiatide, Tc 99m
Tc 99m Mertiatide
TechneScan MAG3
Technetium 99m MAG3
Technetium 99m Mercaptoacetylglycyl glycyl glycine
Technetium 99m Mercaptoacetylglycyl-glycyl-glycine
Technetium 99m Mercaptoacetylglycylglycylglycine
Technetium 99m Mercaptoacetyltriglycine
Technetium Tc 99m Mertiatide
Technetium-99m-MAG3
Technetium-99m-Mercaptoacetylglycylglycylglycine
Technetium-99m-Mercaptoacetyltriglycine

Origin of Product

United States

Radiochemical Synthesis and Coordination Chemistry of Technetium 99m Tiatide

Fundamental Principles of Technetium-99m Labeling Chemistry

The labeling of molecules with Technetium-99m is a cornerstone of diagnostic imaging. numberanalytics.comnumberanalytics.comnih.gov This process leverages the unique nuclear and chemical properties of Tc-99m to create a wide array of radiopharmaceuticals. researchgate.netiaea.org

Advanced Considerations of Technetium-99m Oxidation States and Reactivity in Complexation

Technetium can exist in a range of oxidation states, from +1 to +7, which dictates its reactivity and the geometry of the resulting complexes. numberanalytics.comnumberanalytics.com In the context of radiopharmaceuticals, the most common oxidation states are +1, +3, +4, and +5. pharmacylibrary.com The initial form of technetium eluted from a ⁹⁹Mo/⁹⁹mTc generator is pertechnetate (B1241340) (TcO₄⁻), where technetium is in the +7 oxidation state. numberanalytics.compharmacylibrary.com This form is relatively non-reactive. unm.edu To form a complex with a chelating agent like tiatide, the technetium must be reduced to a lower, more reactive oxidation state. numberanalytics.compharmacylibrary.com

The final oxidation state of technetium in the complex is influenced by several factors, including the reducing agent used, the nature of the chelating ligand, and the reaction conditions. researchgate.net For Technetium-99m tiatide, the technetium is in the +5 oxidation state (Tc(V)). This high oxidation state is stabilized by the presence of π-donor ligands, such as the oxo group (O²⁻) found in the Tc-99m tiatide complex. williams.edu The Tc(V) center typically forms a square pyramidal geometry, which is the case with Tc-99m tiatide. williams.edu

Mechanistic Role of Reducing Agents in Tiatide Complex Formation

A crucial step in the synthesis of Technetium-99m tiatide is the reduction of pertechnetate (TcO₄⁻). Stannous chloride (SnCl₂) is the most commonly used reducing agent in kit formulations for Tc-99m radiopharmaceuticals. iaea.org The stannous ion (Sn²⁺) reduces the Tc(VII) in pertechnetate to a lower oxidation state, making it available for chelation by the tiatide ligand. pharmacylibrary.comunm.edu

The reaction mechanism involves the stannous ion donating electrons to the pertechnetate, thereby being oxidized to stannic ion (Sn⁴⁺). It is critical to have a sufficient amount of the reducing agent to ensure complete reduction of the technetium. unm.edu However, an excess of stannous ions can lead to the formation of insoluble stannous or stannic hydroxide (B78521) colloids, which can interfere with the final product's quality. pharmacylibrary.com To prevent this, ancillary chelating agents are often included in the kit formulation to complex with the excess tin ions. pharmacylibrary.com The technetium labeling reactions are dependent on maintaining the stannous ion in its reduced state, as any oxidant present can negatively impact the quality of the radiopharmaceutical. sunradiopharma.com

Detailed Chelation Mechanisms of Tiatide with Technetium-99m

Once technetium is in a reduced oxidation state, it readily reacts with the chelating agent, tiatide (mercaptoacetyltriglycine or MAG3). numberanalytics.com Tiatide is a tetradentate ligand, meaning it can form four bonds with the central technetium atom. researchgate.net The donor atoms in the tiatide molecule that participate in the chelation are the sulfur atom of the mercaptoacetyl group and the three deprotonated amide nitrogen atoms from the triglycine (B1329560) backbone.

The formation of the Technetium-99m tiatide complex is a one-pot synthesis where multiple coordination bonds are formed between the reduced Tc-99m and the donor atoms of the tiatide ligand. researchgate.net The resulting complex has a distorted square pyramidal structure. The four donor atoms from the tiatide ligand occupy the four coordination sites in the base of the pyramid, while an oxo ligand (O²⁻) occupies the apical position, stabilizing the +5 oxidation state of the technetium. This stable complex prevents the technetium from reacting with other molecules in the body, ensuring it reaches its target for imaging. nih.gov

Methodologies for Radiochemical Synthesis of Technetium-99m Tiatide

The synthesis of Technetium-99m tiatide is typically performed using commercially available kits, which provide a standardized and reliable method for its preparation in a clinical setting. nih.govunm.edu

Standardized Protocols and Kit Formulation Development in Research Settings

Commercial kits for the preparation of Technetium-99m tiatide contain a sterile, nonpyrogenic, lyophilized powder. nih.govunm.edu The key components of these kits include:

Betiatide (B1666921): A protected form of the tiatide ligand. nih.govunm.edu

Stannous chloride dihydrate: The reducing agent. nih.govunm.edu

Sodium tartrate dihydrate: Acts as a weak chelator to stabilize the technetium in an intermediate state. nih.govunm.edu

Lactose monohydrate: A bulking agent. nih.govunm.edu

The synthesis process involves the addition of sterile sodium pertechnetate Tc-99m injection to the vial containing the lyophilized powder. nih.govunm.edu The benzoyl protecting group on the betiatide is hydrolyzed in situ to form mercaptoacetyl triglycine (tiatide), which then chelates the reduced technetium. drugfuture.com The final reconstituted product should be a clear solution, free of particulate matter. unm.edu Research has shown that a modified preparation method, where the kit is first reconstituted with saline before adding the pertechnetate, can also yield a satisfactory product. iaea.org

ComponentFunctionTypical Amount per Vial
BetiatideLigand Precursor1 mg
Stannous Chloride DihydrateReducing Agent0.05 mg (minimum)
Sodium Tartrate DihydrateWeak Chelator/Stabilizer40 mg
Lactose MonohydrateBulking Agent20 mg

Influence of Reaction Parameters on Radiochemical Purity and Yield

Several factors can influence the radiochemical purity and yield of Technetium-99m tiatide. researchgate.net Optimizing these parameters is crucial for ensuring the quality of the final radiopharmaceutical. researchgate.net

pH: The pH of the reaction mixture is a critical parameter. The reconstituted drug solution for Tc-99m tiatide typically has a pH between 5.0 and 6.0. nih.govunm.edu At a low pH (e.g., 3), other ligands like citrate (B86180) can stabilize Tc(IV) complexes, while at a higher pH (e.g., 6), hydrolyzed species may form, leading to colloidal impurities. For some Tc-99m complexes, adjusting the pH to a range of 7.8 to 8.2 has been shown to achieve the highest radiochemical yields. mdpi.com

Incubation Time: While many Tc-99m labeling reactions are rapid, some require a specific incubation period to achieve maximum labeling efficiency. unm.edu For Tc-99m tiatide, the reconstituted vial must be used within six hours of preparation. nih.govunm.edunih.gov

Temperature: The storage temperature of the kit components and the reconstituted product can affect stability and radiochemical purity. nih.govnih.gov Kits for Technetium-99m tiatide are typically stored at controlled room temperature (20°C to 25°C) before and after reconstitution. sunradiopharma.comnih.govunm.edunih.gov

Other Factors: The volume of the generator eluate, agitation of the reaction vial, and the presence of air have been shown to not significantly influence the radiochemical purity of Tc-99m tiatide when prepared according to the manufacturer's instructions. iaea.org However, the presence of oxidizing agents in the sodium pertechnetate solution can adversely affect the quality of the final product. sunradiopharma.com

ParameterOptimal Range/ConditionImpact on Purity/Yield
pH5.0 - 6.0Prevents formation of unwanted Tc complexes and hydrolyzed species.
Incubation TimeUse within 6 hoursEnsures stability of the final product. nih.govunm.edu
Temperature20°C - 25°C (storage)Maintains kit integrity and product stability. nih.govnih.gov
Presence of OxidantsShould be absentOxidants can interfere with the reduction of technetium, lowering the yield. sunradiopharma.com

Pre Clinical Research Methodologies and Mechanistic Insights

In Vitro Studies for Technetium-99m Tiatide Characterization

In vitro studies are fundamental to the pre-clinical assessment of Technetium-99m tiatide, providing critical data on its chemical integrity and biological interactions before any in vivo evaluation. These laboratory-based assays utilize non-human biological samples and cellular models to predict the radiopharmaceutical's behavior under physiological conditions.

The stability of Technetium-99m tiatide is a critical parameter, ensuring that the radionuclide remains securely chelated to the tiatide (MAG3) ligand after administration and does not dissociate in a biological environment. openmedscience.com Instability could lead to the release of free Technetium-99m as pertechnetate (B1241340), resulting in misleading diagnostic information and unintended radiation exposure to non-target organs like the thyroid and stomach. unm.edu

Research methodologies to assess stability often involve incubating the radiopharmaceutical in non-human biological matrices, such as animal serum or plasma, at physiological temperatures for various durations. High-performance liquid chromatography (HPLC) is a standard technique used to measure radiochemical purity over time. nih.gov

Studies have shown that Technetium-99m tiatide, when prepared from commercial kits, exhibits high radiochemical purity, consistently greater than 95%, for up to six hours after preparation. nih.gov While minor impurities may form over time, their levels are generally low. For instance, one study identified an impurity that increased from 0.5% to 1% over a six-hour period; however, this effect was mitigated by diluting the preparation. nih.gov

A significant characteristic of Technetium-99m tiatide in plasma is its high degree of protein binding. hres.caproduktresume.dk In studies with healthy human volunteers, approximately 89% of the tracer was bound to plasma proteins. unm.edu This binding is reversible, which is crucial for its rapid excretion by the kidneys. hres.caunm.edu The high protein binding slows the compound's clearance from the blood compared to agents with low protein binding. It is important to note that matrix effects can cause discrepancies between in vitro and in vivo stability, as serum proteins may either stabilize or destabilize the complex compared to simple buffer solutions.

Table 1: In Vitro Stability and Plasma Protein Binding of Technetium-99m Tiatide

Parameter Finding Reference(s)
Radiochemical Purity >95% for up to 6 hours post-preparation. nih.gov
Impurity Growth A minor impurity increased from 0.5% to 1.0% over 6 hours (mitigated by dilution). nih.gov
Plasma Protein Binding Approximately 89% in healthy subjects; reversible binding. unm.edu

| Plasma Protein Binding (Renal Impairment) | Approximately 78% in patients with renal impairment. | unm.edu |

While Technetium-99m tiatide's primary mechanism of renal excretion is through active tubular secretion rather than specific receptor binding for imaging, the principles of receptor binding studies are crucial for many other Technetium-99m labeled radiopharmaceuticals. openmedscience.comnih.gov These studies are designed to quantify the affinity and specificity of a radioligand for its target receptor, which is essential for developing agents for molecular imaging of specific biological pathways. nih.gov

Methodologies for these studies typically involve incubating the radiolabeled compound with cultured cells that express the target receptor. The binding affinity, often expressed as the dissociation constant (KD), is determined through saturation or competitive binding assays. A lower KD value signifies a higher binding affinity.

For example, in the development of Technetium-99m labeled agents targeting the prostate-specific membrane antigen (PSMA), cellular binding studies are critical. Research on novel PSMA-binding tracers demonstrated that even slight modifications to the chelator or linker molecules can significantly impact binding affinity. mdpi.com Studies using PC3-pip cells, which express PSMA, showed that tracers like [99mTc]Tc-BQ0411 and [99mTc]Tc-BQ0412 could bind with high, picomolar affinity. mdpi.com The conformation of the molecule is also key; for Technetium-99m tiatide, the syn isomer is considered the biologically active form that facilitates renal tubular secretion.

Table 2: Example of Receptor Binding Affinity Data for Experimental 99mTc-Labeled PSMA Tracers

Compound Cell Line Binding Affinity (KD) Interaction Model Reference(s)
[99mTc]Tc-BQ0411 PC3-pip pM range 1:1 interaction mdpi.com
[99mTc]Tc-BQ0412 PC3-pip pM range 1:1 interaction mdpi.com

| [99mTc]Tc-BQ0413 | PC3-pip | KD1: 89 x 10-12 M | 1:1 and 1:2 interaction | mdpi.com |

Understanding how a radiopharmaceutical enters and exits cells is vital for interpreting imaging results and designing more effective agents. The mechanism of cellular uptake can vary widely among different Technetium-99m compounds and can involve processes like passive diffusion, active transport, or binding to cell surface components. nih.govwjgnet.com

For Technetium-99m tiatide, the key interaction occurs with transport proteins in the renal tubules, leading to its efficient secretion into the urine. openmedscience.com For other compounds, the mechanisms are different. For instance, the uptake of 99mTc-tetrofosmin has been shown to depend on both the cell membrane and mitochondrial potentials, whereas 99mTc-MIBI uptake is more directly related to mitochondrial function. nih.gov

Cellular processing studies, often using cell culture models, track the radiotracer's journey into and out of the cell over time. These experiments can measure the rate of internalization and efflux. In studies of PSMA-targeting agents, cellular uptake was characterized by rapid internalization, with the maximum internalized activity reaching 43-44% within 4 hours of incubation. mdpi.com This indicates that once the radiotracer binds to the cell surface receptor, it is quickly brought inside the cell. mdpi.com

In Vivo Studies in Animal Models

Following promising in vitro characterization, in vivo studies in animal models are conducted to evaluate the biodistribution, pharmacokinetics, and excretion of the radiopharmaceutical in a complete biological system.

Biodistribution studies are designed to determine where a radiopharmaceutical goes in the body and in what concentration. The typical methodology involves intravenously injecting the compound into a cohort of animals, such as mice or rats. mdpi.comresearchgate.netnih.gov At specific time points post-injection (e.g., 1, 3, 24 hours), groups of animals are euthanized, and their organs and tissues are harvested, weighed, and assayed for radioactivity using a gamma counter. mdpi.com

The results are commonly expressed as the percentage of the injected activity per gram of tissue (%IA/g), which provides a quantitative measure of tracer accumulation in different organs. mdpi.com These studies are crucial for identifying the target organs, assessing clearance from non-target tissues, and estimating radiation dosimetry.

For instance, biodistribution studies in tumor-bearing mice with experimental 99mTc-labeled PSMA inhibitors revealed high uptake in the kidneys and intestines, with clearance from most other organs over time. mdpi.com Such studies can effectively compare different tracer candidates; one study showed that [99mTc]Tc-BQ0411 had a 1.6-fold higher tumor uptake compared to other tested variants. mdpi.com

Pharmacokinetic studies analyze the time course of a drug's absorption, distribution, metabolism, and excretion (ADME). For intravenously administered radiopharmaceuticals like Technetium-99m tiatide, the focus is on distribution and excretion. Blood samples are taken at multiple time points post-injection to determine the rate of clearance from circulation. unm.edunih.gov

Technetium-99m tiatide exhibits a pharmacokinetic profile ideally suited for renal imaging. It is rapidly cleared from the blood, with a plasma clearance of approximately 0.3 liters/minute in healthy subjects. unm.edu The plasma concentration-time profile typically shows a biexponential decline, indicating a two-compartment model of distribution and elimination. unm.edunih.gov

The primary excretion pathway for Technetium-99m tiatide is renal. openmedscience.com Studies in subjects with normal renal function show that over 90% of the administered dose is excreted in the urine within three hours. unm.edu This rapid and efficient renal clearance is mediated predominantly by active tubular secretion, with a smaller contribution from glomerular filtration. openmedscience.comeanm.org

In contrast, other Technetium-99m compounds can exhibit different excretion patterns. Modifying the chelator on a PSMA-targeting molecule was shown to shift the excretion from predominantly renal to a mix of renal and hepatobiliary pathways. mdpi.com This highlights how molecular structure dictates the pharmacokinetic profile and the route of elimination from the body.

Table 3: Pharmacokinetic and Excretion Profile of Technetium-99m Tiatide

Parameter Finding Reference(s)
Blood Clearance Rapid, with a biexponential decline. unm.edunih.gov
Plasma Clearance Approximately 0.3 L/minute in healthy subjects. unm.edu
Primary Excretion Pathway Renal (via active tubular secretion and glomerular filtration). openmedscience.comeanm.org
Urinary Excretion >90% of injected dose excreted within 3 hours in healthy subjects. unm.edu

| Hepatobiliary Excretion | Minimal. | nih.govmdpi.com |

Biophysical and Biochemical Interactions

The interaction of Technetium-99m Tiatide with plasma proteins is a critical determinant of its pharmacokinetic behavior. High plasma protein binding can influence the tracer's distribution, clearance, and availability for uptake by target tissues. Pre-clinical studies have established that Tc-99m Tiatide exhibits significant binding to plasma proteins.

In comparison to other renal imaging agents, Tc-99m Tiatide (MAG3) has a high protein binding of approximately 89%. This is substantially higher than Tc-99m depreotide (B549328) (11.4%) and Tc-99m pentetate, which shows low binding. The extensive protein binding of Tc-99m Tiatide slows its clearance from the blood, which in turn enhances its retention in the renal tubules, a desirable characteristic for renal imaging.

In contrast, another technetium-based renal agent, 99mTc-EC, was found to have a lower protein binding of 34% compared to 66% for OIH. nih.gov The degree of plasma protein binding directly affects the biodistribution and excretion profile of a radiopharmaceutical. For instance, studies with various Tc-99m labeled bone imaging agents in rats have shown a linear correlation between the unbound fraction of the tracer in plasma and its uptake in bone. nih.govosti.gov

The methods used to determine plasma protein binding can also influence the results, and it is important to use validated techniques. nih.gov Time-dependent analyses in human plasma have shown that while some technetium complexes become almost completely protein-bound within an hour, others show minimal interaction with serum proteins over 24 hours, highlighting the importance of the chelating ligand's structure. nih.gov

Table 2: Plasma Protein Binding of Selected Technetium-99m Radiopharmaceuticals

RadiopharmaceuticalPlasma Protein Binding (%)Key ImplicationReference
Technetium-99m Tiatide (MAG3)89Slows blood clearance, enhances renal tubular retention.
Technetium-99m Depreotide11.4Lower protein binding compared to Tc-99m Tiatide.
Technetium-99m PentetateLowLow retention, primarily filtered by glomeruli.
99mTc-EC34Lower protein binding than OIH. nih.gov

Ligand exchange reactions involve the transfer of the Technetium-99m metal center from its original chelating ligand to an endogenous biomolecule. Such reactions can alter the biodistribution and stability of the radiopharmaceutical in vivo. Pre-clinical research investigates these kinetics to ensure the tracer remains intact and maintains its target specificity.

Studies have shown that transchelation with endogenous ligands, such as cysteine, can affect the biodistribution of Tc-99m Tiatide. The use of high-affinity chelators can reduce renal retention but may also decrease the specificity of the tracer for its target. Challenge studies with amino acids like cysteine and histidine are often performed to assess the stability of technetium complexes. For some complexes, significant displacement of the original ligand is observed, while others remain stable. nih.gov

The rate of ligand exchange can be pH-dependent. For example, a kinetic study of the ligand exchange reaction between [99m]Tc-GH and ECD showed that the second-order rate constants increased with increasing pH. osti.gov The structure of the chelating ligand plays a crucial role in preventing ligand exchange. Tridentate coordinated ligands have been found to be more resistant to exchange with serum proteins compared to bidentate ligands. nih.gov

Transfer ligands are sometimes intentionally used in the formulation of technetium radiopharmaceuticals. unm.edu These are weaker ligands that temporarily stabilize the reduced technetium, which is then displaced by the stronger, primary coordinating ligand during the labeling reaction. unm.edu

Radiolytic stability refers to the ability of a radiopharmaceutical to resist decomposition due to the radiation emitted by its own radionuclide. This is a critical quality parameter, as degradation can lead to the formation of impurities, such as free pertechnetate, which can compromise image quality and lead to misinterpretation of diagnostic scans.

Pre-clinical studies have shown that Technetium-99m labeled compounds are susceptible to autoradiation-induced decomposition. researchgate.net This process can be catalyzed by oxygen, although it is not entirely prevented by its removal. researchgate.net The stability of a reconstituted Tc-99m Tiatide kit is typically limited, often to around 6 hours at room temperature, after which radiolysis and ligand dissociation may become significant.

The amount of radioactivity present is a key factor influencing radiolytic stability. researchgate.net Higher levels of radioactivity can lead to a more rapid decrease in radiochemical purity. researchgate.net For example, studies on 99mTc-d,l-HMPAO showed that exposure to gamma radiation significantly reduced its radiochemical purity. nih.gov

The development of non-radioactive methods to screen for radiolytic stability is an area of ongoing research. inl.gov These methods aim to predict the effects of gamma radiation by chemically generating the damaging radical species, providing a safer and higher-throughput alternative to traditional irradiation studies. inl.gov

Analytical Characterization and Quality Assurance in Research Development

Methodologies for Radiochemical Purity Assessment

The radiochemical purity of Technetium Tc 99m tiatide preparations is a critical quality attribute, as impurities can lead to poor image quality and unnecessary radiation exposure to non-target organs. europeanpharmaceuticalreview.com Several chromatographic techniques are routinely employed to separate and quantify the desired this compound complex from potential radiochemical impurities, such as free pertechnetate (B1241340) (99mTcO₄⁻) and hydrolyzed-reduced technetium (99mTcO₂).

Advanced Applications of Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective method for determining the radiochemical purity of Technetium Tc 99m labeled compounds. europeanpharmaceuticalreview.comresearchgate.net In the context of this compound, specific TLC systems are utilized to effectively separate the different radiochemical species.

A common system employs instant thin-layer chromatography on silica (B1680970) gel (ITLC-SG) plates. nih.gov Different mobile phases are used to achieve separation based on the polarity of the components. For instance, using a mobile phase like methyl ethyl ketone (MEK), the lipophilic this compound complex will migrate with the solvent front, while the more polar impurities, free pertechnetate and hydrolyzed-reduced technetium, will remain at the origin. nih.gov Conversely, a polar mobile phase such as a saline solution can be used to mobilize the free pertechnetate, leaving the this compound and hydrolyzed-reduced technetium at the origin.

The distribution of radioactivity along the chromatogram is measured using a radio-TLC scanner. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated for each species. europeanpharmaceuticalreview.com This allows for the quantification of each component and the determination of the radiochemical purity.

Table 1: Example of TLC Systems for this compound Purity Analysis

Stationary PhaseMobile PhaseRf of 99mTc-tiatideRf of Free 99mTcO₄⁻Rf of 99mTcO₂
ITLC-SG0.5 M NaOH0.01.00.0
ITLC-SGDichloromethane/Acetone (65:35, v/v)~0.551.00.0

This table presents illustrative data and actual Rf values may vary based on specific experimental conditions.

High-Performance Liquid Chromatography (HPLC) Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) offers higher resolution and sensitivity compared to TLC and is a powerful tool for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. nih.govresearchgate.net

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The more lipophilic this compound complex is retained longer on the column compared to the more polar impurities. nih.gov

A radiodetector is coupled with the HPLC system to monitor the elution of the radioactive species. nih.gov The resulting radiochromatogram provides quantitative information on the radiochemical purity of the preparation. HPLC can also be used to separate diastereomers of technetium complexes, which may exhibit different biological activities. nih.gov

Table 2: Illustrative HPLC Parameters for this compound Analysis

ParameterValue
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of acetonitrile and 0.1% trifluoroacetic acid in water
Flow Rate 1.0 mL/min
Detection Radiometric detector

This table provides an example of HPLC conditions; optimization is often required for specific applications.

Utilization of Gamma Spectrometry for Radionuclidic Purity in Research

Gamma spectrometry is an essential technique for determining the radionuclidic purity of the technetium-99m eluate used for labeling. europeanpharmaceuticalreview.com It ensures that the eluate is free from other contaminating radioisotopes, primarily the parent radionuclide, molybdenum-99 (99Mo).

Technetium-99m has a characteristic gamma-ray emission at 140.5 keV. umich.eduunimi.it A high-purity germanium (HPGe) detector is typically used to acquire the gamma-ray spectrum of the sample. The presence of any gamma peaks other than the 140.5 keV peak would indicate the presence of radionuclidic impurities. Pharmacopeial standards set strict limits on the permissible levels of such impurities.

Physico-Chemical Characterization Techniques in Research Development

The physico-chemical properties of the this compound complex and its lyophilized kit formulation significantly impact its stability and biological behavior. Therefore, thorough characterization is crucial during research and development.

pH Optimization Strategies for Optimal Complex Formation

The formation of the this compound complex is highly dependent on the pH of the reaction mixture. walshmedicalmedia.com The pH affects the speciation of both the technetium and the tiatide ligand, thereby influencing the chelation efficiency and the formation of impurities.

During the development of a lyophilized kit, the pH of the reconstituted solution is a critical parameter that must be optimized. iaea.org Typically, the labeling of tiatide with technetium-99m is carried out in a slightly acidic to neutral pH range to ensure high radiochemical yield and minimize the formation of hydrolyzed-reduced technetium. walshmedicalmedia.comnih.gov For instance, studies have shown that at a pH below the optimum, the formation of reduced hydrolyzed technetium-99m can be a significant impurity. walshmedicalmedia.com Conversely, at a higher pH, hydrolysis of the complex itself may occur. walshmedicalmedia.com Buffering agents are often included in the kit formulation to maintain the pH within the optimal range upon reconstitution with the pertechnetate eluate.

Table 3: Effect of pH on Radiochemical Yield of a 99mTc-labeled Complex (Illustrative Example)

pHRadiochemical Yield (%)
548.31 ± 0.12
796.64 ± 0.11
1033.90 ± 0.12

Data adapted from a study on a similar 99mTc complex to illustrate the principle. walshmedicalmedia.com

Determination of Residual Moisture Content in Lyophilized Kit Prototypes

For lyophilized (freeze-dried) kits of this compound, the residual moisture content is a critical parameter that affects the long-term stability and shelf-life of the product. iaea.org Excessive moisture can lead to the degradation of the active ingredients and compromise the radiolabeling efficiency upon reconstitution.

The Karl Fischer titration method is the most common and accurate technique for determining the residual moisture content in lyophilized products. pharmtech.com This method is specific for water and can quantify very low levels of moisture. Other techniques, such as thermogravimetric analysis (TGA) and near-infrared (NIR) spectroscopy, can also be employed, with NIR offering a non-destructive method of analysis. pharmtech.comresearchgate.net During the development of the lyophilization cycle, the process is optimized to ensure that the residual moisture content in the final product is consistently below a specified limit, typically less than 1%.

Standardization of Research Protocols for Enhanced Reproducibility and Comparability

The reliability and value of research findings involving this compound are fundamentally dependent on the standardization of research protocols. Ensuring that the synthesis, characterization, and analysis of the compound are performed consistently across different studies and laboratories is crucial for enhancing the reproducibility and comparability of data. Standardization efforts focus on controlling critical variables in the preparation and quality control of the radiopharmaceutical.

Key parameters that require strict control include pH, temperature, and the specific activity of the technetium-99m. The pH of the reaction mixture is particularly critical, as deviations can lead to the formation of undesirable impurities. For instance, maintaining a pH in the range of 5.0 to 6.0 is essential to prevent the hydrolysis of technetium into colloidal forms, which would reduce the labeling efficiency. The synthesis of this compound typically involves the reduction of pertechnetate with a reducing agent like stannous chloride in the presence of the tiatide ligand. drugfuture.com The reaction is often heated to ensure complete ligand coordination.

To ensure the quality of the final product, standardized quality control procedures are paramount. These typically involve chromatographic methods to determine the radiochemical purity. A standard acceptance criterion for radiochemical purity is typically greater than 90%. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common analytical methods employed. For TLC, specific stationary and mobile phases are used to separate the desired this compound complex from impurities such as free pertechnetate ([⁹⁹ᵐTc]TcO₄⁻) and reduced-hydrolyzed technetium ([⁹⁹ᵐTc]TcO₂).

The development of automated synthesis modules represents a significant step towards standardization, minimizing operator-dependent variability and ensuring consistent production according to Good Manufacturing Practice (GMP). mdpi.comnih.gov While developed for other Tc-99m based agents, these automated systems highlight a key direction for enhancing reproducibility for all Tc-99m radiopharmaceuticals, including tiatide. mdpi.comnih.govnih.gov

Detailed Research Findings

Research into Tc-99m labeled compounds demonstrates the profound impact of reaction conditions on the quality of the final product. The pH of the reaction solution is consistently identified as a critical parameter influencing both radiochemical yield and purity. For example, in the development of a related Tc-99m labeled tracer, adjusting the pH from 7.2 to a range of 7.8-8.2 significantly increased the radiochemical yield. mdpi.com This underscores the necessity of establishing and adhering to a standardized, optimized pH for the preparation of this compound.

The following tables present typical quality control parameters and the influence of reaction conditions on radiochemical purity, illustrating the type of data that underpins standardized protocols.

Table 1: Standard Thin-Layer Chromatography (TLC) Systems for Radiochemical Purity of this compound

Stationary PhaseMobile PhaseAnalyteExpected Rf Value
ITLC-SG0.5 M NaOHFree [⁹⁹ᵐTc]TcO₄⁻1.0
ITLC-SG0.5 M NaOHHydrolyzed [⁹⁹ᵐTc]TcO₂ / [⁹⁹ᵐTc]Tc-tiatide0.0
PaperAcetoneFree [⁹⁹ᵐTc]TcO₄⁻1.0
PaperAcetoneHydrolyzed [⁹⁹ᵐTc]TcO₂ / [⁹⁹ᵐTc]Tc-tiatide0.0
This table is generated based on data from a reference source.

Table 2: Illustrative Impact of pH on Radiochemical Purity for a Tc-99m Labeled Compound

Reaction pHRadiochemical Purity (HPLC)
7.246%
7.8>91%
8.2>91%
This table presents findings from studies on a comparable Technetium-99m agent to illustrate the principle of pH optimization. mdpi.com

By defining these parameters and analytical methods in standard operating procedures (SOPs), research laboratories can ensure their results are both internally consistent and comparable to findings from the wider scientific community. Adherence to pharmacopeial monographs, where available, provides a further layer of standardization for clinical applications. The collaborative development of these protocols by chemists, radiopharmacists, and clinicians is essential for harmonizing research and advancing the utility of this compound.

Comparative Analysis of Technetium-99m Tiatide and Other Renal Radiopharmaceuticals

Technetium-99m (Tc-99m) tiatide, also known as Tc-99m mercaptoacetyltriglycine (MAG3), is a key radiopharmaceutical for renal imaging. radiopaedia.orgnih.gov Its diagnostic efficacy is rooted in its distinct pharmacokinetic profile, which is often compared with other Tc-99m labeled agents to highlight its specific advantages in clinical applications.

Research Applications of Technetium 99m Tiatide

Role in Renal Function and Imaging Research

Tc-99m tiatide is widely regarded as a gold standard for dynamic renal scintigraphy research. openmedscience.com It is used to assess various aspects of kidney function, including:

Tubular Secretion: The primary mechanism of Tc-99m tiatide excretion is active tubular secretion, making it an excellent agent for studying this specific aspect of renal physiology. richtlijnendatabase.nl

Obstructive Uropathy: Research studies use Tc-99m tiatide to differentiate between obstructive and non-obstructive dilation of the urinary tract. openmedscience.com

The high-quality images and quantitative data obtained from Tc-99m tiatide studies contribute significantly to the understanding of various renal conditions in research models. nih.gov

Biodistribution and Pharmacokinetics Research

Understanding the biodistribution and pharmacokinetics of Tc-99m tiatide is essential for interpreting research data accurately.

Biodistribution: Following intravenous injection, Tc-99m tiatide is rapidly taken up by the kidneys. richtlijnendatabase.nl Studies in animal models are conducted to determine the uptake of the radiopharmaceutical in various organs over time. nih.gov

Pharmacokinetics: Tc-99m tiatide exhibits high plasma protein binding (approximately 89% in healthy individuals), but this binding is reversible, allowing for rapid renal excretion. unm.edurichtlijnendatabase.nl In subjects with normal renal function, the plasma clearance is rapid, and over 90% of the administered dose is excreted in the urine within three hours. unm.edu Pharmacokinetic studies often compare the clearance of Tc-99m tiatide to that of other renal agents to evaluate its relative efficacy. nih.gov

Interactive Table: Pharmacokinetic Parameters of Technetium-99m Tiatide in Healthy Subjects

ParameterValue
Plasma Protein Binding ~89% unm.edurichtlijnendatabase.nl
Plasma Clearance ~0.3 L/min unm.edu
Urinary Excretion (3 hours) >90%

Q & A

Q. What standardized protocols exist for synthesizing Technetium Tc 99m tiatide, and how do variables like pH or chelator choice influence radiochemical purity?

Synthesis typically involves reducing pertechnetate (Na⁹⁹mTcO₄⁻) with stannous chloride in the presence of ligands like mercaptoacetyltriglycine (tiatide). Radiochemical purity is pH-dependent: at pH 3, citrate ligands stabilize Tc(IV) complexes, while at pH 6, hydrolyzed species may form, requiring strict control to avoid colloidal impurities . Characterization via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to validate purity (>90% is standard) .

Q. How are ⁹⁹mTc-labeled compounds like tiatide characterized for clinical use, and what analytical methods ensure compliance with pharmacopeial standards?

Pharmacopeial guidelines (e.g., British Pharmacopoeia) mandate tests for radiochemical purity, sterility, and apyrogenicity. Methods include:

  • TLC : Using silica gel plates with acetone or saline mobile phases to separate free pertechnetate from bound ⁹⁹mTc-tiatide .
  • Gamma spectrometry : Confirming absence of radionuclidic impurities (e.g., ⁹⁹Mo) .
  • pH adjustment : Ensuring formulations meet physiological compatibility (pH 5–7.5) .

Q. What are the primary challenges in designing preclinical studies for ⁹⁹mTc-tiatide, particularly in validating biodistribution models?

Key challenges include:

  • Radiolytic stability : Ensuring the compound remains intact during prolonged imaging sessions.
  • Species variability : Rodent models may exhibit faster renal clearance than humans, requiring dose adjustments .
  • Tracer kinetics : Using compartmental modeling to correlate uptake with physiological parameters (e.g., glomerular filtration rate) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in ⁹⁹mTc-tiatide stability data across studies, particularly when comparing in vitro vs. in vivo results?

Contradictions often arise from:

  • Matrix effects : Serum proteins in vivo may stabilize or destabilize complexes compared to buffer solutions .
  • Redox conditions : In vivo reducing environments (e.g., glutathione) may alter Tc oxidation states. Mitigation strategies:
  • Isotopic labeling : Use ⁹⁹Tc (long-lived) as a surrogate for stability assays under simulated physiological conditions .
  • Synchrotron XAS : Analyze Tc coordination geometry to identify degradation pathways .

Q. What experimental frameworks optimize the design of ⁹⁹mTc-tiatide derivatives for targeted molecular imaging?

Advanced approaches include:

  • Bifunctional chelators : Incorporating hydrazinonicotinamide (HYNIC) or tricarbonyl cores to enhance target affinity .
  • Click chemistry : Conjugating tiatide with biovectors (e.g., peptides) via Cu-free azide-alkyne cycloaddition .
  • Dosimetry modeling : Using Monte Carlo simulations to predict radiation exposure and optimize dosing .

Q. How do ligand exchange kinetics impact the pharmacokinetics of ⁹⁹mTc-tiatide in renal imaging applications?

Transchelation with endogenous ligands (e.g., cysteine) can alter biodistribution. Studies show:

  • High-affinity chelators (e.g., DTPA) reduce renal retention but may decrease target specificity.
  • Dynamic SPECT imaging : Quantifies washout rates to differentiate between specific binding and nonspecific retention .

Q. What methodologies address the lack of certified reference materials for ⁹⁹Tc in environmental studies, such as soil or wastewater analysis?

Researchers often:

  • Spike samples : Use ⁹⁹mTc (as a surrogate) with liquid scintillation counting for recovery validation .
  • Cross-validate techniques : Compare extraction methods (e.g., anion exchange vs. solvent extraction) to identify systematic errors .

Q. How can interprofessional collaboration improve the reproducibility of ⁹⁹mTc-tiatide studies in translational research?

Best practices include:

  • Standardized protocols : Jointly developed by chemists, radiopharmacists, and clinicians to harmonize preparation and dosing .
  • Data sharing : Open-access repositories for radiochemical yields and biodistribution data to benchmark results .

Methodological Resources

  • Radiochemical synthesis : Follow British Pharmacopoeia guidelines for sterility testing and ligand stoichiometry .
  • Environmental analysis : Refer to ASTM International’s multi-method framework for ⁹⁹Tc quantification in complex matrices .
  • Data interpretation : Use IAEA’s recommendations for normalizing SPECT/CT data to account for attenuation and scatter .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Technetium tc 99m tiatide
Reactant of Route 2
Technetium tc 99m tiatide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.